Cas no 261928-98-7 (1H-1,2,4-Triazol-3-amine, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]-)
![1H-1,2,4-Triazol-3-amine, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]- structure](https://ja.kuujia.com/scimg/cas/261928-98-7x500.png)
1H-1,2,4-Triazol-3-amine, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]- 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,4-Triazol-3-amine, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]-
- SR-01000644415-1
- 3D-104
- MFCD03847133
- 3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
- AKOS008904271
- 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine
- F3098-4237
- CHEMBL4127105
- AKOS000273446
- MFCD00138374
- 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- CCG-55389
- 5-((2-chloro-6-fluorobenzyl)thio)-4H-1,2,4-triazol-3-amine
- 261928-98-7
- SCHEMBL5484113
-
- MDL: MFCD00138374
- インチ: InChI=1S/C9H8ClFN4S/c10-6-2-1-3-7(11)5(6)4-16-9-13-8(12)14-15-9/h1-3H,4H2,(H3,12,13,14,15)
- InChIKey: FHKIMQZTZBEUKF-UHFFFAOYSA-N
- ほほえんだ: c1cc(c(c(c1)Cl)CSc2[nH]c(nn2)N)F
計算された属性
- せいみつぶんしりょう: 258.0142233g/mol
- どういたいしつりょう: 258.0142233g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 92.9Ų
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 480.3±55.0 °C at 760 mmHg
- フラッシュポイント: 244.3±31.5 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
1H-1,2,4-Triazol-3-amine, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]- セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1H-1,2,4-Triazol-3-amine, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB341536-500 mg |
3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine, 90%; . |
261928-98-7 | 90% | 500mg |
€678.60 | 2023-04-26 | |
abcr | AB341536-100 mg |
3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine; . |
261928-98-7 | 100MG |
€208.80 | 2022-06-10 | ||
Key Organics Ltd | 3D-104-1MG |
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine |
261928-98-7 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | 3D-104-10G |
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine |
261928-98-7 | >90% | 10g |
£5775.00 | 2025-02-08 | |
A2B Chem LLC | AI83552-5mg |
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine |
261928-98-7 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI83552-1mg |
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine |
261928-98-7 | >90% | 1mg |
$201.00 | 2024-04-20 | |
Key Organics Ltd | 3D-104-1G |
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine |
261928-98-7 | >90% | 1g |
£770.00 | 2025-02-08 | |
Key Organics Ltd | 3D-104-5G |
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine |
261928-98-7 | >90% | 5g |
£3080.00 | 2025-02-08 | |
abcr | AB341536-1g |
3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine, 90%; . |
261928-98-7 | 90% | 1g |
€1312.80 | 2025-03-19 | |
Key Organics Ltd | 3D-104-5MG |
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine |
261928-98-7 | >90% | 5mg |
£46.00 | 2025-02-08 |
1H-1,2,4-Triazol-3-amine, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]- 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
1H-1,2,4-Triazol-3-amine, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]-に関する追加情報
Comprehensive Overview of 1H-1,2,4-Triazol-3-amine, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]- (CAS No. 261928-98-7)
The compound 1H-1,2,4-Triazol-3-amine, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]- (CAS No. 261928-98-7) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a 1,2,4-triazole core and a substituted phenylthio moiety, makes it a valuable intermediate for developing novel bioactive compounds. Researchers are particularly interested in its potential applications due to the growing demand for triazole derivatives in drug discovery and crop protection.
One of the key reasons for the rising interest in CAS No. 261928-98-7 is its role in addressing modern challenges such as antimicrobial resistance and sustainable agriculture. The 1,2,4-triazole scaffold is known for its broad-spectrum biological activity, including antifungal, antibacterial, and antiviral properties. This aligns with current global health priorities, where the search for new antimicrobial agents is critical. Additionally, the agrochemical industry is exploring 5-[[(2-chloro-6-fluorophenyl)methyl]thio]-1H-1,2,4-triazol-3-amine as a potential candidate for developing next-generation pesticides with improved efficacy and environmental safety.
From a chemical perspective, the presence of both chloro and fluoro substituents on the phenyl ring enhances the compound's reactivity and binding affinity to biological targets. This structural feature is often leveraged in medicinal chemistry to optimize pharmacokinetic properties. The thioether linkage further contributes to its stability and bioavailability, making it a versatile building block for synthesizing more complex molecules. Recent studies have highlighted its utility in creating triazole-based inhibitors for enzymes involved in pathogenic pathways.
The synthesis of 1H-1,2,4-Triazol-3-amine, 5-[[(2-chloro-6-fluorophenyl)methyl]thio]- typically involves multi-step reactions, including nucleophilic substitution and cyclization processes. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. These methods are essential for ensuring the compound's suitability for high-value applications, particularly in regulated industries like pharmaceuticals.
In the context of sustainability, researchers are also investigating greener synthetic routes for CAS No. 261928-98-7 to minimize waste and energy consumption. This aligns with the broader trend of green chemistry in organic synthesis, where eco-friendly solvents and catalysts are prioritized. Such innovations not only reduce environmental impact but also lower production costs, making the compound more accessible for large-scale applications.
Another area of exploration is the computational modeling of 5-[[(2-chloro-6-fluorophenyl)methyl]thio]-1H-1,2,4-triazol-3-amine to predict its interactions with biological targets. Molecular docking and QSAR studies have provided insights into its potential mechanisms of action, accelerating the discovery of derivatives with enhanced activity. These approaches are particularly relevant in the era of AI-driven drug discovery, where in silico methods streamline the identification of promising candidates.
As the scientific community continues to explore the potential of 1H-1,2,4-Triazol-3-amine derivatives, CAS No. 261928-98-7 remains a focal point due to its balanced properties and adaptability. Future research directions may include optimizing its formulation for specific delivery systems or combining it with other functional groups to unlock new bioactivities. With its multifaceted applications, this compound exemplifies the intersection of innovation and practicality in modern chemistry.
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